2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a complex organic compound with a unique structure that combines a quinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The 6,8-dichloro and 3-iodophenyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while iodination can be performed using iodine and a suitable oxidizing agent.
Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through nucleophilic substitution reactions, typically using dibutylamine and a suitable leaving group.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the quinoline core or the substituents, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dibutylamino)ethanol: A simpler analog with similar functional groups but lacking the quinoline core and additional substituents.
6,8-Dichloro-2-(3-iodophenyl)quinoline: A related compound with a similar quinoline core but lacking the dibutylamino and ethanol moieties.
Quinoline Derivatives: Various quinoline derivatives with different substituents and functional groups.
Uniqueness
2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is unique due to its combination of a quinoline core with multiple substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
The compound 2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29Cl2IN2O with a molecular weight of approximately 571.32 g/mol. Its structure includes a dibutylamino group and a dichloroquinoline moiety, which are often associated with significant biological activities.
Research indicates that compounds featuring quinoline structures often exhibit a range of biological activities, including:
- Antimicrobial activity : Compounds similar to quinolines have been shown to inhibit bacterial growth.
- Anticancer properties : Some derivatives have demonstrated cytotoxicity against various cancer cell lines through apoptosis induction.
- Enzyme inhibition : Certain quinoline derivatives act as inhibitors for specific enzymes involved in disease pathways.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating effective dose ranges for therapeutic applications .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar dibutylamino-substituted quinolines. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Mechanistic Insights : A detailed analysis using molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer progression, suggesting a potential mechanism for its anticancer effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Significant cytotoxicity (IC50) | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Binding affinity to target enzymes |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, the introduction of halogen substituents (like chlorine and iodine) has been linked to improved potency against various biological targets.
Comparative Analysis
Comparative studies with other known quinoline derivatives suggest that while many exhibit similar activities, the specific substituents on the quinoline ring significantly affect their efficacy and selectivity.
Properties
CAS No. |
25840-31-7 |
---|---|
Molecular Formula |
C25H29Cl2IN2O |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol |
InChI |
InChI=1S/C25H29Cl2IN2O/c1-3-5-10-30(11-6-4-2)16-24(31)20-15-23(17-8-7-9-19(28)12-17)29-25-21(20)13-18(26)14-22(25)27/h7-9,12-15,24,31H,3-6,10-11,16H2,1-2H3 |
InChI Key |
ZYFNRUZELOGRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.